![molecular formula C11H16O2 B1519415 (3-Sec-butoxyphenyl)methanol CAS No. 915920-70-6](/img/structure/B1519415.png)
(3-Sec-butoxyphenyl)methanol
Overview
Description
“(3-Sec-butoxyphenyl)methanol” is a secondary alcohol . It has a molecular formula of C11H16O2 and a molecular weight of 180.25 g/mol . It is used as a reagent in organic synthesis, as a plasticizer in polymer production, and as an intermediate in the production of pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “(3-Sec-butoxyphenyl)methanol” can be represented by the linear formula C11H16O2 . The InChI code for this compound is 1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
“(3-Sec-butoxyphenyl)methanol” is a liquid at room temperature .
Scientific Research Applications
Antioxidant Potential and Radical Scavenging Activity
(3-Sec-butoxyphenyl)methanol has been studied in the context of antioxidant potential and radical scavenging activities. Research conducted on Monotheca buxifolia fruit, which involves similar phenolic compounds, reveals significant antioxidant activities. These fruits, extracted with methanol and derived fractions, showed pronounced scavenging activity on various radicals and had potent reductive abilities. This study suggests that similar methanol-derived phenolic compounds, like (3-Sec-butoxyphenyl)methanol, could be potent natural antioxidants (Jan, Khan, Rashid, & Bokhari, 2013).
Methanol-to-Hydrocarbons Conversion
Studies on the conversion of methanol to hydrocarbons using zeolite catalysts like H-ZSM-5 provide insights into the catalytic mechanisms that could involve compounds like (3-Sec-butoxyphenyl)methanol. These studies help understand the reactivity of organics in catalysts and contribute to advancements in chemical synthesis and industrial applications (Bjørgen et al., 2007).
Biological Conversion and Bioproduction
Research into the engineering of Escherichia coli for methanol-dependent growth and production demonstrates the biological applications of methanol-based compounds. By converting methanol into biomass components and specialty chemicals, this research highlights the potential of (3-Sec-butoxyphenyl)methanol in biotechnological fields (Chen et al., 2018).
Catalytic Processes and Methanol Synthesis
The study of catalytic processes, especially in methanol synthesis over Cu/ZnO/Al2O3 catalysts, provides valuable information on the mechanisms involved in methanol-based reactions. These insights could be applicable to understanding the reactivity and potential applications of (3-Sec-butoxyphenyl)methanol in industrial catalysts (Behrens et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(3-butan-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXNIEJIMVZIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655717 | |
Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Sec-butoxyphenyl)methanol | |
CAS RN |
915920-70-6 | |
Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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